molecular formula C16H21N5OS B2915010 1-Cyclohexyl-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea CAS No. 2415530-61-7

1-Cyclohexyl-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea

Cat. No.: B2915010
CAS No.: 2415530-61-7
M. Wt: 331.44
InChI Key: LJWYEZNOZBKHIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexyl-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea is a complex organic compound that features a unique combination of cyclohexyl, thieno[3,2-d]pyrimidine, and azetidinyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea typically involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidine core. This can be achieved by cyclizing 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The azetidinyl group is then introduced through a series of reactions involving azetidine derivatives and appropriate coupling agents .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit cytochrome bd oxidase, affecting the energy metabolism of Mycobacterium tuberculosis . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Uniqueness: 1-Cyclohexyl-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea stands out due to its unique combination of structural features, which confer distinct biological activities and chemical reactivity. The presence of the cyclohexyl group enhances its lipophilicity, while the thieno[3,2-d]pyrimidine and azetidinyl groups contribute to its potential as a versatile pharmacophore .

Properties

IUPAC Name

1-cyclohexyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS/c22-16(19-11-4-2-1-3-5-11)20-12-8-21(9-12)15-14-13(6-7-23-14)17-10-18-15/h6-7,10-12H,1-5,8-9H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWYEZNOZBKHIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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